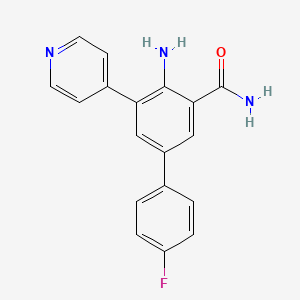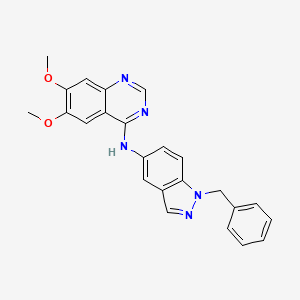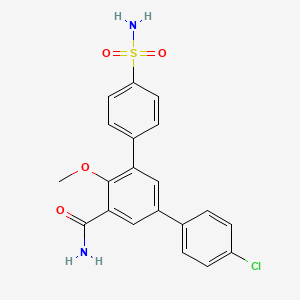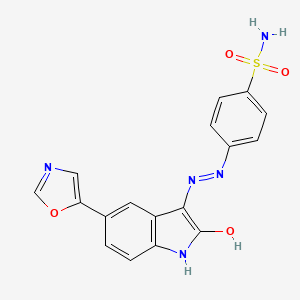
2-Amino-5-(4-fluorophenyl)-3-(pyridin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(4-fluorophenyl)-3-(pyridin-4-yl)benzamide: is an organic compound that features a benzamide core substituted with an amino group, a fluorophenyl group, and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-fluorophenyl)-3-(pyridin-4-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoic acid derivative with an amine under dehydrating conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated benzamide in the presence of a palladium catalyst.
Addition of the Pyridinyl Group: The pyridinyl group can be added through a nucleophilic aromatic substitution reaction, where a halogenated pyridine reacts with the benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro group (if present) to form amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines from nitro groups.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Amino-5-(4-fluorophenyl)-3-(pyridin-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(4-fluorophenyl)-3-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-(4-chlorophenyl)-3-(pyridin-4-yl)benzamide
- 2-Amino-5-(4-bromophenyl)-3-(pyridin-4-yl)benzamide
- 2-Amino-5-(4-methylphenyl)-3-(pyridin-4-yl)benzamide
Uniqueness
2-Amino-5-(4-fluorophenyl)-3-(pyridin-4-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s metabolic stability, bioavailability, and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.
Propriétés
Formule moléculaire |
C18H14FN3O |
|---|---|
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
2-amino-5-(4-fluorophenyl)-3-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C18H14FN3O/c19-14-3-1-11(2-4-14)13-9-15(12-5-7-22-8-6-12)17(20)16(10-13)18(21)23/h1-10H,20H2,(H2,21,23) |
Clé InChI |
INRJBVLMKPWSHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(C(=C2)C(=O)N)N)C3=CC=NC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-3-[[3-bromo-4-hydroxy-5-(2-methoxyphenyl)phenyl]methylidene]-1H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B10755413.png)
![2-methoxy-4-[(Z)-(1H-pyrazolo[3,4-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B10755430.png)

![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-{6-[(2S)-2,3-dihydroxypropoxy]-1H-1,3-benzodiazol-1-yl}thiophene-2-carboxamide](/img/structure/B10755446.png)

![4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-6-((R)-2-amino-2-phenylethoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B10755471.png)

![2-amino-5-(4-fluorophenyl)-N-methyl-3-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide](/img/structure/B10755484.png)
![1-(4-(benzyloxy)phenyl)-3-(3-(1-ethyl-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-3-yl)phenyl)urea](/img/structure/B10755496.png)

![4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(2S)-pyrrolidin-2-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B10755518.png)
![6-[4-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-(4-phenylmethoxyphenyl)quinazolin-4-amine;hydrochloride](/img/structure/B10755534.png)
![N-(4-{[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}phenyl)methanesulfonamide](/img/structure/B10755535.png)
